molecular formula C9H18O4 B077738 Ethyl 3,3-diethoxypropionate CAS No. 10601-80-6

Ethyl 3,3-diethoxypropionate

Cat. No. B077738
Key on ui cas rn: 10601-80-6
M. Wt: 190.24 g/mol
InChI Key: SIALOQYKFQEKOG-UHFFFAOYSA-N
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Patent
US08088788B2

Procedure details

Small pellets of solid NaOH (5.00 g, 125 mmol) were slowly added to a mixture of ethyl 3,3-diethoxypropionate (19.02 g, 100 mmol) and water (35 mL). As the NaOH dissolved the mixture became a homogeneous solution. The solution was heated to 110° C. for 30 min. The reaction was allowed to cool to ambient temperature and then chilled with an ice-water bath. The solution was acidified with drop-wise addition of concentrated aqueous HCl (9.37 mL, 113 mmol). The solution was allowed to warm to ambient temperature and then extracted with dichloromethane (4×15 mL). The combined organic extracts were washed with brine (15 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to yield 15.11 g of 3,3-diethoxypropionic acid as a yellow oil.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.02 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.37 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][CH:6]([O:13][CH2:14][CH3:15])[CH2:7][C:8]([O:10]CC)=[O:9])[CH3:4].Cl>O>[CH2:14]([O:13][CH:6]([O:5][CH2:3][CH3:4])[CH2:7][C:8]([OH:10])=[O:9])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19.02 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.37 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
chilled with an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.11 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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